molecular formula C17H20N2O5 B2540581 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid CAS No. 1046801-37-9

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid

Cat. No.: B2540581
CAS No.: 1046801-37-9
M. Wt: 332.356
InChI Key: VKBBSMANHUKBDU-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone substituted at position 3 with a 4-ethoxyphenyl carbamoyl group and at position 2 with a furan-2-ylmethyl amino group. The ethoxy moiety likely enhances lipophilicity and metabolic stability compared to hydroxylated analogs, while the furan ring may contribute to π-π interactions in biological targets. Although direct pharmacological data are unavailable, its structural motifs align with compounds exhibiting anticancer, antioxidant, and enzyme-targeting activities .

Properties

IUPAC Name

4-(4-ethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-13-7-5-12(6-8-13)19-16(20)10-15(17(21)22)18-11-14-4-3-9-24-14/h3-9,15,18H,2,10-11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBSMANHUKBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine source under reductive amination conditions.

    Coupling with 4-ethoxyphenyl isocyanate: The furan-2-ylmethylamine is then reacted with 4-ethoxyphenyl isocyanate to form the corresponding urea derivative.

    Introduction of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Key analogs and their substituent-driven properties are summarized below:

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Compound Name R1 (Carbamoyl Substituent) R2 (Amino Substituent) Biological Activity log k (HPLC)* Reference
Target Compound 4-ethoxyphenyl furan-2-ylmethyl Unknown (Predicted) - -
BG15722 (CAS 1032055-79-0) 3,4-dimethylphenyl furan-2-ylmethyl Unknown -
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenyl Varied (e.g., 2-furyl) Anticancer, Antioxidant -
MPI14c (CAS 4326-36-7) benzyloxycarbonyl furan-2-yl Antiviral (Potential) -
3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid 4-cyanophenyl 4-methoxyphenylsulfonyl Unknown (Medicinal use) -

*Lipophilicity data (log k) from HPLC studies in highlight the role of substituents: ethoxy and methyl groups increase log k (higher lipophilicity), while hydroxyl or sulfonyl groups reduce it .

Key Observations:
  • Ethoxy vs. Hydroxyl Groups : The 4-ethoxyphenyl group in the target compound likely enhances metabolic stability compared to the 4-hydroxyphenyl analogs in , which may undergo rapid glucuronidation.
  • Furan-2-ylmethyl vs. Other Heterocycles : The furan ring in the target compound and BG15722 may facilitate antioxidant activity via radical scavenging, as seen in ’s derivatives . Thiazole-containing analogs () instead target antimycobacterial activity, suggesting heterocycle-specific bioactivity .
  • Carbamoyl vs. Sulfonyl/Sulfamoyl Groups : The carbamoyl group in the target compound may engage in hydrogen bonding with biological targets, whereas sulfonyl groups () could enhance electron-withdrawing effects or enzyme inhibition .

Biological Activity

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including A549 (lung cancer) cells. In vitro assays demonstrated that certain derivatives reduced cell viability by up to 50% and inhibited cell migration .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineViability Reduction (%)Mechanism of Action
Compound 1A54950ROS Scavenging
Compound 2MCF745Apoptosis Induction
Compound 3HeLa60Cell Cycle Arrest

Antioxidant Activity

The antioxidant properties of compounds similar to this compound have also been investigated. In DPPH radical scavenging assays, some derivatives demonstrated significant antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases .

The mechanism of action for this compound is believed to involve the modulation of specific biological pathways. It may act by:

  • Binding to Enzymes : The presence of the furan and ethoxyphenyl groups allows for interactions with various enzymes involved in cancer progression.
  • Inhibiting Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may protect cells from oxidative damage, thus reducing cancer cell proliferation.

Study on Anticancer Efficacy

A study conducted by researchers evaluated the anticancer efficacy of a series of derivatives based on the core structure of this compound. The results indicated that specific modifications to the furan ring enhanced cytotoxicity against A549 cells while maintaining low toxicity towards normal Vero cells .

Case Study Summary:

  • Objective : To evaluate the anticancer effects of modified derivatives.
  • Methodology : In vitro assays on cancerous and non-cancerous cell lines.
  • Findings : Certain derivatives showed enhanced anticancer properties with minimal side effects.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid?

Answer:
To confirm structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR to identify hydrogen environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.4 ppm, furan methylene protons at δ 3.8–4.2 ppm).
    • 13C NMR to resolve carbonyl carbons (carbamoyl at ~165–170 ppm, propanoic acid at ~170–175 ppm) and aromatic carbons.
    • 2D NMR (COSY, HSQC, HMBC) to verify connectivity between the ethoxyphenyl, carbamoyl, and furan-methylamino groups .
  • High-Performance Liquid Chromatography (HPLC):
    • Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities. Gradient elution with acetonitrile/water (0.1% TFA) is recommended .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns for functional group validation .

Advanced: How can researchers optimize the yield of carbamoyl linkage formation during synthesis?

Answer:
Key strategies include:

  • Reagent Selection:
    • Use coupling agents like HATU or EDC/HOBt for carbamoyl bond formation between the 4-ethoxyphenylamine and propanoic acid precursor, ensuring minimal racemization .
  • Solvent and Temperature:
    • Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C improve reaction control. Microwave-assisted synthesis (60–80°C, 30 min) may enhance efficiency .
  • Catalysis:
    • Add DMAP (4-dimethylaminopyridine) to accelerate carbamoylation via nucleophilic catalysis .
  • Workup and Purification:
    • Extract unreacted reagents with ethyl acetate/water, followed by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product .

Advanced: What computational strategies predict the bioactive conformation of this compound against enzymatic targets?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Focus on hydrogen bonding between the carbamoyl group and catalytic residues, and π-π stacking of the ethoxyphenyl ring .
  • Molecular Dynamics (MD) Simulations:
    • Run 100-ns MD simulations in explicit solvent (TIP3P water) to assess stability of the furan-methylamino side chain in binding pockets .
  • Free Energy Calculations:
    • Apply MM-GBSA to estimate binding affinities, prioritizing substitutions that enhance hydrophobic interactions with enzyme active sites .

Basic: What are common impurities in propanoic acid derivatives with aryl substitutions, and how are they resolved?

Answer:

  • Typical Impurities:
    • Unreacted 4-ethoxyphenylamine (retention time ~3.5 min on HPLC) .
    • Hydrolysis byproducts (e.g., free propanoic acid derivatives) due to moisture exposure during synthesis .
  • Resolution Methods:
    • Preparative HPLC: Use a C18 column with isocratic elution (acetonitrile:water 50:50) to isolate the target compound.
    • Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C to precipitate pure crystals .

Advanced: How do researchers reconcile discrepancies between in vitro bioactivity and computational predictions?

Answer:

  • Bioassay Validation:
    • Repeat enzyme inhibition assays (e.g., IC50 determination via fluorescence polarization) under controlled pH and temperature to rule out experimental variability .
  • Conformational Analysis:
    • Compare X-ray crystallography data (if available) with docking poses to identify mismatched binding modes .
  • Solvent Effects:
    • Adjust MD simulations to include explicit solvent molecules, as water-mediated hydrogen bonds may alter activity predictions .

Basic: What parameters are critical for designing stability studies under varying pH conditions?

Answer:

  • pH Range:
    • Test stability at pH 1.2 (simulated gastric fluid), 7.4 (blood), and 9.0 (intestinal) using buffer systems (e.g., HCl/KCl for acidic, phosphate for neutral) .
  • Analytical Monitoring:
    • Track degradation via HPLC at 0, 24, 48, and 72 hours. Look for hydrolysis of the carbamoyl group (retention time shifts) or furan ring oxidation .
  • Temperature Control:
    • Conduct accelerated stability studies at 40°C/75% RH to predict shelf-life under ICH guidelines .

Advanced: Which in vitro assays best evaluate the inhibitory potential of this compound on enzymatic targets?

Answer:

  • Fluorescence-Based Assays:
    • Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for matrix metalloproteinases) to measure real-time inhibition kinetics .
  • Surface Plasmon Resonance (SPR):
    • Immobilize the target enzyme on a sensor chip and quantify binding affinity (KD) through changes in refractive angle .
  • Cellular Assays:
    • Treat enzyme-overexpressing cell lines (e.g., HEK293) and measure downstream signaling (e.g., Western blot for phosphorylated proteins) to confirm functional inhibition .

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